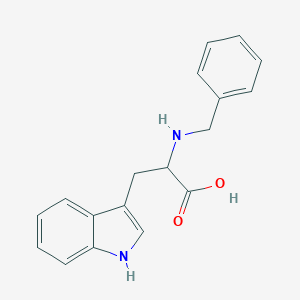

N-benzyltryptophan

説明

N-Benzyltryptophan is a synthetic derivative of the amino acid tryptophan, modified by the introduction of a benzyl group at the nitrogen atom of the indole ring. This structural alteration enhances its utility in organic synthesis, particularly as a precursor for bioactive alkaloids and β-carboline derivatives. The compound is synthesized via reductive alkylation of tryptophan methyl ester with benzaldehyde, followed by sodium borohydride reduction, achieving high enantioselectivity (>98%) and yields (>85%) in optimized protocols . Its applications span asymmetric synthesis, pharmaceutical intermediates, and studies of enzyme inhibition due to its rigid, planar structure and aromatic interactions.

特性

分子式 |

C18H18N2O2 |

|---|---|

分子量 |

294.3g/mol |

IUPAC名 |

2-(benzylamino)-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C18H18N2O2/c21-18(22)17(19-11-13-6-2-1-3-7-13)10-14-12-20-16-9-5-4-8-15(14)16/h1-9,12,17,19-20H,10-11H2,(H,21,22) |

InChIキー |

YJOWHGZQECXOGW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(CC2=CNC3=CC=CC=C32)C(=O)O |

正規SMILES |

C1=CC=C(C=C1)CNC(CC2=CNC3=CC=CC=C32)C(=O)O |

製品の起源 |

United States |

類似化合物との比較

N-Benzoyltryptophan Methyl Ester

Structural Differences: Unlike N-benzyltryptophan, which features a benzyl group attached via a single bond, N-benzoyltryptophan methyl ester contains a benzoyl group (C₆H₅CO-) linked to the indole nitrogen. This introduces a carbonyl moiety, altering electronic properties and reactivity. Reactivity: The benzoyl group increases electrophilicity at the indole nitrogen, making it more reactive in nucleophilic substitutions compared to the benzyl derivative. However, steric hindrance from the benzoyl group may reduce accessibility in intramolecular cyclizations.

N-Acetyltryptophan

Structural Differences : The acetyl group (CH₃CO-) in N-acetyltryptophan is smaller and less aromatic than the benzyl or benzoyl groups, reducing steric bulk but also limiting π-π stacking interactions.

Applications : Primarily used as a reference standard in pharmaceutical quality control (e.g., impurity profiling) due to its stability and well-characterized properties .

Pharmacological Relevance : Unlike N-benzyltryptophan, N-acetyltryptophan lacks significant bioactivity in alkaloid synthesis but is employed in studying metabolic pathways of tryptophan derivatives.

N-Benzyltryptophan Methyl Ester in Pictet–Spengler Reactions

Key Comparison :

- Reaction Efficiency : N-Benzyltryptophan methyl ester reacts with α-ketoglutaric acid under neutral conditions to yield diastereomeric pyridoindoles (344 and 345) with moderate stereochemical control . In contrast, the parent N-benzyltryptophan requires acidic conditions for cyclization but achieves higher enantioselectivity (>98%) in ketone formation .

- Synthetic Utility : The methyl ester derivative is favored in Pictet–Spengler reactions due to its solubility in organic solvents, whereas the free carboxylic acid form (N-benzyltryptophan) is more suited for aqueous-phase reactions.

(R)-(-)-N(α)-Benzyl-N(ß)-Boc-D-Hydrazinotryptophane

Structural Complexity : This hydrazine-modified derivative incorporates both benzyl and tert-butoxycarbonyl (Boc) protecting groups, enabling selective functionalization of the indole and side-chain amines.

Applications : Used in peptide synthesis and as a chiral building block for constrained β-carboline alkaloids, leveraging its dual protection for stepwise deprotection strategies .

Research Findings and Challenges

- Stereochemical Control : N-Benzyltryptophan’s high enantioselectivity (>98%) in ketone formation underscores its superiority over ester derivatives in asymmetric synthesis . However, diastereomer separation remains a challenge in Pictet–Spengler products .

- Stability Issues : N-Benzoyltryptophan derivatives exhibit reduced thermal stability compared to benzyl analogs, likely due to the electron-withdrawing carbonyl group .

- Emerging Applications: Derivatives like N-benzyl-D-hydrazinotryptophane are gaining traction in peptide-based drug discovery, though scalability and cost remain barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。